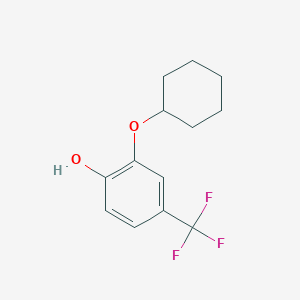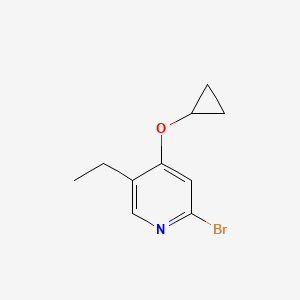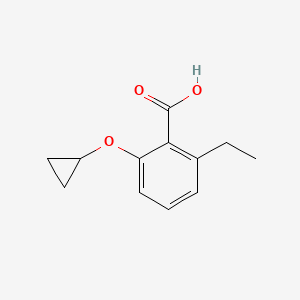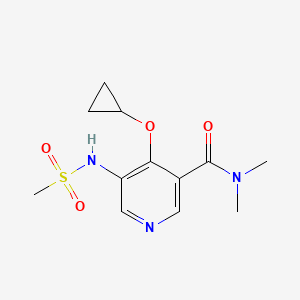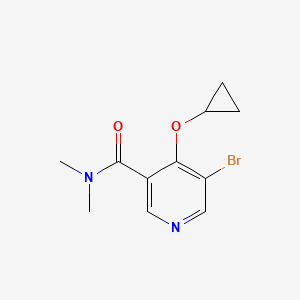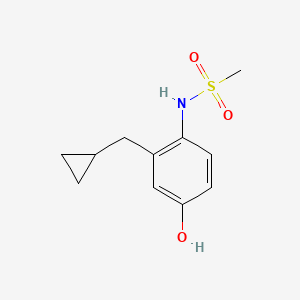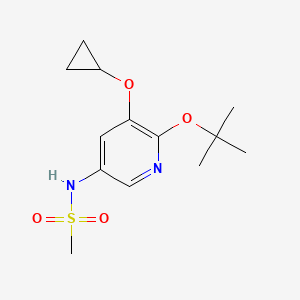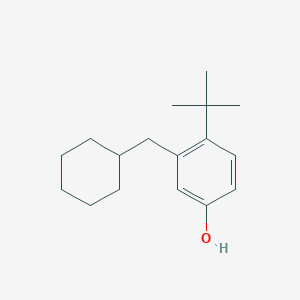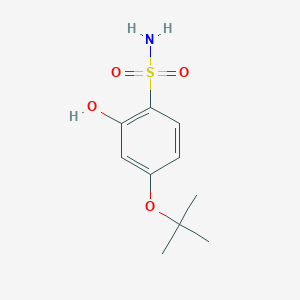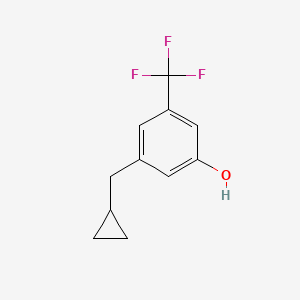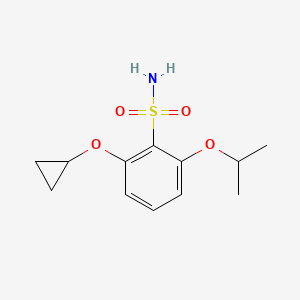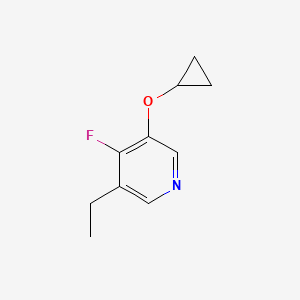
3-Cyclopropoxy-5-ethyl-4-fluoropyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Cyclopropoxy-5-ethyl-4-fluoropyridine is a chemical compound with the molecular formula C10H12FNO and a molecular weight of 181.21 g/mol . This compound is part of the fluoropyridine family, which is known for its interesting and unusual physical, chemical, and biological properties due to the presence of fluorine atoms in the aromatic ring . Fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of fluoropyridines, including 3-Cyclopropoxy-5-ethyl-4-fluoropyridine, often involves nucleophilic substitution reactions. For instance, 3,4-difluoropyridine can be synthesized by the nucleophilic substitution of chlorine in 4-chloro-3-fluoropyridine with potassium fluoride . Another method involves the deamination reaction of 2-hydrazino-3,6-difluoropyridine in the presence of sodium hydroxide .
Industrial Production Methods
Industrial production methods for fluoropyridines typically involve large-scale nucleophilic substitution reactions. These methods require careful control of reaction conditions, such as temperature, pressure, and the use of appropriate catalysts, to ensure high yields and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
3-Cyclopropoxy-5-ethyl-4-fluoropyridine can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as sodium methoxide or potassium fluoride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions with potassium fluoride can yield difluoropyridines .
Aplicaciones Científicas De Investigación
3-Cyclopropoxy-5-ethyl-4-fluoropyridine has various scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 3-Cyclopropoxy-5-ethyl-4-fluoropyridine involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom in the aromatic ring can influence the compound’s electronic properties, making it less reactive and more stable . This stability can enhance the compound’s ability to interact with biological targets, such as enzymes or receptors, potentially leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 3-Cyclopropoxy-5-ethyl-4-fluoropyridine include other fluoropyridines, such as:
3,4-Difluoropyridine: Synthesized by nucleophilic substitution of chlorine in 4-chloro-3-fluoropyridine with potassium fluoride.
2,5-Difluoropyridine: Prepared by deamination reaction of 2-hydrazino-3,6-difluoropyridine in the presence of sodium hydroxide.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which can influence its physical, chemical, and biological properties. The presence of the cyclopropoxy and ethyl groups, along with the fluorine atom, can enhance the compound’s stability and reactivity, making it a valuable building block in various scientific research applications .
Propiedades
Fórmula molecular |
C10H12FNO |
|---|---|
Peso molecular |
181.21 g/mol |
Nombre IUPAC |
3-cyclopropyloxy-5-ethyl-4-fluoropyridine |
InChI |
InChI=1S/C10H12FNO/c1-2-7-5-12-6-9(10(7)11)13-8-3-4-8/h5-6,8H,2-4H2,1H3 |
Clave InChI |
YTYRRNIMYFEOSF-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CN=CC(=C1F)OC2CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[4-Acetyl-6-(methoxycarbonyl)pyridin-2-YL]acetic acid](/img/structure/B14842665.png)
